molecular formula C6H4BrI2N B079479 4-Bromo-2,6-diiodoaniline CAS No. 89280-77-3

4-Bromo-2,6-diiodoaniline

Cat. No. B079479
CAS RN: 89280-77-3
M. Wt: 423.82 g/mol
InChI Key: YVLLFWZEWGZSGR-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • Synthesis of Halogenated Anilines : The synthesis of various bromo- and iodoanilines, including compounds closely related to 4-Bromo-2,6-diiodoaniline, typically involves reactions with liquid bromine under controlled conditions. Jin Zi-lin (2009) described the synthesis of 2,6-dimethyl-4-bromoaniline and 2,6-diisopropyl-4-bromoaniline with yields of 67% and 64%, respectively, illustrating a similar process that might be used for synthesizing 4-Bromo-2,6-diiodoaniline (Jin Zi-lin, 2009).

Molecular Structure Analysis

  • Crystal Structure and Molecular Geometry : Studies on compounds similar to 4-Bromo-2,6-diiodoaniline, such as 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol, have been conducted to understand their crystal structure and molecular geometry. Such studies typically involve X-ray diffraction and density functional theory (DFT) approaches, providing insights into the molecular electrostatic potential and other structural characteristics (A. D. Khalaji et al., 2017).

Chemical Reactions and Properties

  • Electrochemical Oxidation : The electrochemical behavior of halogenated anilines, including bromo- and iodoanilines, has been studied in acetonitrile solution. Such studies reveal insights into the oxidation routes and products formed during electrochemical processes, which can be relevant to understanding the behavior of 4-Bromo-2,6-diiodoaniline in similar conditions (M. Kádár et al., 2001).

Physical Properties Analysis

  • Spectroscopic and XRD Studies : The physical properties of compounds structurally similar to 4-Bromo-2,6-diiodoaniline have been characterized using spectroscopic methods and X-ray diffraction. These studies provide valuable information on the physical aspects, such as the intermolecular contacts and physical state of these compounds (Z. Demircioğlu et al., 2019).

Chemical Properties Analysis

  • Chemical Reactivity and Bonding : The chemical properties of halogenated anilines, such as their reactivity and bonding characteristics, can be inferred from studies on similar compounds. For instance, investigations into the chemical activity, reactivity descriptors, and molecular electrostatic potential of related bromoaniline derivatives provide insights into how 4-Bromo-2,6-diiodoaniline might behave in chemical reactions (Komal Rizwan et al., 2021).

Scientific Research Applications

  • Electrochemical Properties : The electrochemical oxidation of haloanilines, including bromo and iodoaniline derivatives, has been studied. These compounds undergo specific oxidation processes leading to the formation of various products, indicating their potential use in electrochemical applications (Kádár et al., 2001).

  • Nephrotoxic Effects : A study on haloanilines, including bromoaniline and iodoaniline, revealed their potential nephrotoxic effects in vitro. This suggests the importance of understanding the biological interactions of these compounds, especially in the context of their use in manufacturing pharmaceuticals and chemicals (Hong et al., 2000).

  • Halogeno-Aniline Derivatives : Research on various halogeno-aniline derivatives, including those with bromo and iodo groups, focuses on their molecular structures and potential as intermediates in chemical synthesis (Ferguson et al., 1998).

  • Use in Dye Synthesis : Bromoaniline compounds have been used in the synthesis of dyes, particularly for thermal papers, highlighting their role in the manufacturing of colorant materials (Xie et al., 2020).

  • Pharmaceutical Intermediates : Studies on bromo and iodo derivatives of aniline indicate their utility in synthesizing pharmaceutical compounds, including opioids and antimalarial drugs (Heijden et al., 2016).

properties

IUPAC Name

4-bromo-2,6-diiodoaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrI2N/c7-3-1-4(8)6(10)5(9)2-3/h1-2H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVLLFWZEWGZSGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1I)N)I)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrI2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70615266
Record name 4-Bromo-2,6-diiodoaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70615266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

423.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2,6-diiodoaniline

CAS RN

89280-77-3
Record name 4-Bromo-2,6-diiodoaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70615266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
M Pehaire - 2017 - search.proquest.com
Strategical functionalization of precursory molecules is essential in the building blocks of macromolecular structures. Functionalized macromolecular monomers can be used in the …
Number of citations: 0 search.proquest.com
RM Al-Zoubi, HA Futouh… - Australian Journal of …, 2013 - CSIRO Publishing
A mild and convenient synthesis of 1,2,3-triiodoarenes has been developed. This method consists of two steps which can be performed on multigram scale with moderate to excellent …
Number of citations: 20 www.publish.csiro.au
N Charrier, E Demont, R Dunsdon, G Maile… - …, 2006 - thieme-connect.com
Traditional strategies in indole chemistry do not allow high-yielding access to some substitution patterns such as 3, 5, 7-trisubstituted indoles. We report in this article the efficient …
Number of citations: 24 www.thieme-connect.com
F Li, YZ Zhu, SC Zhang, HH Gao, B Pan, JY Zheng - Dyes and Pigments, 2017 - Elsevier
Novel metal-free organic dyes based on polycyclic aromatic donor, pyrrolo[3,2,1-kl]phenothiazine, have been synthesized and applied in dye-sensitized solar cells. Combined with …
Number of citations: 14 www.sciencedirect.com
N Drigo - 2020 - infoscience.epfl.ch
Organic functional materials are indispensable components for the last generation of light-energy conversion devices. Photo-and electroactive small organic molecules constitute thin …
Number of citations: 0 infoscience.epfl.ch
JM Gurrentz - 2021 - repositories.lib.utexas.edu
Silicon surfaces functionalized with electrochemically-active metal complexes and clusters are an important family of functional interfaces. These systems have shown promise for solar …
Number of citations: 0 repositories.lib.utexas.edu
AJB Lapierre - 2005 - search.proquest.com
Stereoselective 5-exo radical and Heck cyclizations of axially chiral o-iodoanilides to enantioenriched oxindoles and dihydroindolones are described. Mechanisms for the transfer of …
Number of citations: 2 search.proquest.com

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